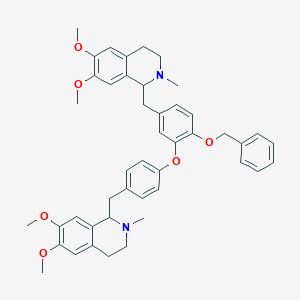

Dauricine, O-benzyl-

Description

BenchChem offers high-quality Dauricine, O-benzyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dauricine, O-benzyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H50N2O6 |

|---|---|

Molecular Weight |

714.9 g/mol |

IUPAC Name |

1-[[3-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-4-phenylmethoxyphenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C45H50N2O6/c1-46-20-18-33-25-41(48-3)43(50-5)27-36(33)38(46)22-30-12-15-35(16-13-30)53-45-24-32(14-17-40(45)52-29-31-10-8-7-9-11-31)23-39-37-28-44(51-6)42(49-4)26-34(37)19-21-47(39)2/h7-17,24-28,38-39H,18-23,29H2,1-6H3 |

InChI Key |

ZYMOBLBBSPPQBC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OCC7=CC=CC=C7)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Context of Dauricine

Botanical Sources and Geographic Distribution of Dauricine (B190908)

Dauricine is a bisbenzylisoquinoline alkaloid found primarily in plants of the Menispermaceae family. nih.gov The principal botanical source of dauricine is the rhizome of Menispermum dauricum, commonly known as Asian moonseed. nih.gov

Menispermum dauricum is a deciduous vine that is widely distributed across several regions in Asia. Its native habitat includes China, Japan, South Korea, and Russia. nih.gov In China, the plant is found in numerous provinces, including Anhui, Gansu, Guizhou, Hebei, Heilongjiang, Hubei, Hunan, Jiangsu, Jiangxi, Jilin, Liaoning, Nei Mongol, Ningxia, Shanxi, Henan, Shandong, and Zhejiang. nih.gov

Beyond Menispermum dauricum, dauricine has also been identified in other plant species. These include members of the Berberidaceae, Ranunculaceae, and Annonaceae families, which are also known to produce a variety of bisbenzylisoquinoline alkaloids. nih.gov

Traditional Medicinal Uses of Dauricine-Containing Plants

The rhizome of Menispermum dauricum, known in Traditional Chinese Medicine as "Bei Dou Gen," has a long history of use for various medicinal purposes. nih.gov Traditional applications have utilized its properties for clearing heat, detoxification, and dispelling wind to relieve pain. nih.gov

Historically, preparations from Menispermum dauricum have been used to treat ailments such as sore throat, enteritis, dysentery, and rheumatic conditions. nih.gov Its use in managing inflammatory conditions and pain is a recurring theme in traditional practices.

Extraction and Isolation Methodologies for Dauricine from Plant Matrices

The extraction and isolation of dauricine from its primary plant source, the rhizome of Menispermum dauricum, involve standard phytochemical procedures for alkaloids. The general process begins with the collection and drying of the rhizomes.

The dried plant material is typically ground into a powder to increase the surface area for solvent extraction. The powdered rhizome is then subjected to extraction with an organic solvent, often an alcohol such as ethanol or methanol, sometimes in a soxhlet apparatus or through maceration. This initial extraction yields a crude extract containing a mixture of alkaloids and other plant constituents.

Further purification is necessary to isolate dauricine from the crude extract. This involves a series of acid-base extractions. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them soluble in the aqueous phase. This solution is then washed with a non-polar organic solvent to remove neutral and acidic impurities.

Following this, the acidic solution is made basic, which deprotonates the alkaloids, causing them to precipitate or become soluble in an immiscible organic solvent. This step allows for the separation of the alkaloids from the aqueous solution.

The resulting alkaloid-rich fraction is then subjected to chromatographic techniques to separate the individual compounds. Column chromatography using silica gel or alumina is a common method. The fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing dauricine. The fractions containing pure dauricine are then combined, and the solvent is evaporated to yield the isolated compound. The final structure and purity are confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Chemical Structure and Classification of Dauricine

Dauricine (B190908) as a Bisbenzylisoquinoline Alkaloid

Bisbenzylisoquinoline alkaloids represent a large and diverse group of natural products, with over 400 identified compounds wikipedia.orgnih.gov. These compounds are predominantly found in plant families like Menispermaceae, Berberidaceae, and Ranunculaceae wikipedia.orgnih.gov.

Structurally, these alkaloids are characterized by the presence of two benzyl-tetrahydroquinoline units wikipedia.orgresearchgate.net. Dauricine is a prominent member of this class and is isolated from the roots of Menispermum dauricum nih.gov. The classification is based on the dimeric nature of its structure, which originates from two isoquinoline (B145761) precursors nih.gov.

Elucidation of Core Structural Scaffolding and Linkages

The core scaffold of dauricine, and by extension O-benzyl-dauricine, is composed of two benzyl-tetrahydroquinoline moieties. These two units are interconnected, forming a complex macrocyclic structure.

Stereochemical Configurations and Their Significance

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of the structure of dauricine and its derivatives qmul.ac.uk. The dauricine molecule contains multiple chiral centers, which are tetrahedral atoms with four different substituents youtube.com. The specific spatial orientation of these substituents gives rise to different stereoisomers youtube.com.

For dauricine, the absolute configuration of the chiral centers in the naturally occurring enantiomer is designated as (1R, 1'R) nih.gov. This specific configuration is defined by the Cahn-Ingold-Prelog priority rules, which assign priorities to the substituents around each chiral center to determine whether the arrangement is R (rectus) or S (sinister) msu.edulumenlearning.com. The IUPAC name for dauricine reflects this stereochemistry: 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol nih.gov.

The significance of this specific stereochemical configuration is profound, as the spatial arrangement of atoms in a molecule dictates its interaction with other chiral molecules, such as biological receptors and enzymes. The stereochemistry of the parent dauricine molecule is retained in the O-benzyl-dauricine derivative, influencing its chemical and physical properties.

Biosynthetic Pathways and Precursor Incorporation in Dauricine Formation

Elucidation of Tyrosine and Tyramine (B21549) as Biosynthetic Precursors

Tyrosine serves as the primary amino acid precursor for dauricine (B190908) biosynthesis. Studies involving the feeding of radiolabeled tyrosine to cultured roots of Menispermum dauricum have demonstrated its significant incorporation into dauricine tandfonline.comtandfonline.comnih.govoup.com. Specifically, dauricine is composed of four tyrosine-derived units tandfonline.comtandfonline.comnih.govoup.com. Tyramine, which is biochemically derived from tyrosine through decarboxylation by tyrosine decarboxylase (TYDC) wikipedia.org, is also a crucial precursor. Tyramine is specifically incorporated into the isoquinoline (B145761) portions of dauricine tandfonline.comtandfonline.comnih.govoup.com. Other related bisbenzylisoquinoline alkaloids also utilize tyrosine and tyramine as precursors, with tyramine often being preferentially incorporated into the isoquinoline moiety nih.govuchile.cl.

Table 3.1: Incorporation of Precursors into Dauricine

| Precursor | Role in Dauricine Biosynthesis | Evidence |

| Tyrosine | Fundamental building block | Radiolabeling studies show incorporation into all parts of the molecule tandfonline.comtandfonline.comnih.govoup.com. Dauricine is composed of four tyrosine units tandfonline.comtandfonline.comnih.govoup.com. |

| Tyramine | Precursor for isoquinoline portions | Specifically incorporated into the isoquinoline moieties of dauricine tandfonline.comtandfonline.comnih.govoup.com. |

Enzymatic Mechanisms in Bisbenzylisoquinoline Dimerization

The formation of the bisbenzylisoquinoline structure from monomeric benzylisoquinoline units involves a critical dimerization step, typically an oxidative coupling. This process is often catalyzed by cytochrome P450 (CYP) enzymes pnas.orgebi.ac.ukmdpi.comchemrxiv.orgnih.gov. For instance, berbamunine (B191780) synthase, a cytochrome P450-dependent oxidase, catalyzes the regio- and stereoselective formation of a C-O phenol (B47542) coupling in bisbenzylisoquinoline alkaloid biosynthesis pnas.org. These enzymes facilitate the oxidative coupling of two benzylisoquinoline monomers, such as N-methylcoclaurine or armepavine (B1667600), to form the dimeric structure pnas.orgnih.govresearchgate.net. Research on Menispermum dauricum suggests that specific CYP450s are responsible for the C-O or C-C phenol coupling reactions in the biosynthesis of diverse BIAs, including bisBIAs d-nb.info. The precise enzymes involved in dauricine dimerization, specifically the coupling of two armepavine units, are still an area of active research, with studies suggesting potential involvement of CYP80A1 variants or similar enzymes researchgate.net.

Table 3.2: Key Enzymes in Bisbenzylisoquinoline Dimerization

| Enzyme Class | Specific Example (if known) | Catalytic Function | Relevance to Dauricine Biosynthesis |

| Cytochrome P450 (CYP) | Berbamunine synthase (CYP80A1) | Oxidative coupling of benzylisoquinoline monomers (C-O phenol coupling) | Catalyzes dimerization of benzylisoquinoline units to form bisBIAs pnas.orgmdpi.comd-nb.info. Potential involvement in dauricine dimerization. |

| Other Oxidases | Phenol laccases | Oxidative coupling of phenols | General mechanism for bisBIA formation. |

Stereospecificity and Regioselectivity in Dauricine Biosynthesis

The biosynthesis of bisbenzylisoquinoline alkaloids, including dauricine, exhibits significant stereospecificity and regioselectivity. This means that enzymes control not only which atoms bond but also the precise three-dimensional arrangement of these atoms. The initial steps in benzylisoquinoline alkaloid biosynthesis, such as the Pictet-Spengler condensation catalyzed by norcoclaurine synthase (NCS), are highly stereospecific, typically yielding the (S)-enantiomer of norcoclaurine mdpi.commaxapress.combohrium.combiorxiv.orgresearchgate.netoup.com. Subsequent modifications, such as methylations and hydroxylations, are also carried out by specific enzymes that maintain or introduce chirality at defined positions.

The dimerization step, where two benzylisoquinoline units are joined, is particularly crucial for stereochemical outcome. For example, the coupling of (R)- and (S)-N-methylcoclaurine can lead to different diastereomers of bisbenzylisoquinolines pnas.org. Dauricine is known to be formed from two molecules of (R)-armepavine researchgate.netbiorxiv.org, indicating a specific stereochemical requirement for the precursor units and the coupling reaction. The regioselectivity of the dimerization, determining where the two units link (e.g., via a diphenyl ether bond), is also enzyme-controlled pnas.orgmdpi.combohrium.com. Research into Menispermum dauricum has identified specific CYP450s responsible for the C-O or C-C phenol coupling reactions, highlighting the enzymatic control over regioselectivity in BIA diversity d-nb.info.

Comparative Analysis with Biosynthetic Pathways of Related Bisbenzylisoquinoline Alkaloids

The biosynthesis of dauricine shares many common features with that of other bisbenzylisoquinoline alkaloids (bisBIAs) found in plants like Berberis, Stephania, and Nelumbo species nih.govuchile.clmdpi.comnih.govresearchgate.netnih.govresearchgate.net. The general pathway involves the conversion of tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which condense to form (S)-norcoclaurine maxapress.comoup.comresearchgate.net. This intermediate is then methylated and hydroxylated to yield precursors like (S)-N-methylcoclaurine or (R)-armepavine, which are the direct substrates for the dimerization reaction pnas.orgnih.govmaxapress.combiorxiv.orgnih.gov.

Differences arise in the specific enzymes involved, the stereochemistry of the precursor monomers, and the precise nature of the coupling reaction. For instance, while many bisBIAs are derived from (S)-N-methylcoclaurine, dauricine is formed from (R)-armepavine researchgate.netbiorxiv.org. The plant species and specific enzymes present dictate the final array of bisBIAs produced. For example, Menispermum dauricum exhibits Menispermum-specific CYP80 gene expansion and tissue-specific expression, contributing to BIA diversity compared to other Ranunculales species d-nb.info. Similarly, Stephania cepharantha cell cultures can synthesize berbamine (B205283) and aromorine, but lack enzymes for methylenedioxy group formation, unlike the parent plant researchgate.net. Comparative studies also highlight that the dimerization can occur through various linkages (diaryl ether, biphenyl) and can result in linear or macrocyclic structures, depending on the specific enzymes and substrates involved bohrium.comuni-muenchen.de.

Table 3.4: Comparison of Bisbenzylisoquinoline Biosynthetic Pathways

| Feature | Dauricine Biosynthesis | General BisBIA Biosynthesis | Related Alkaloids (Examples) |

| Primary Precursors | Tyrosine, Tyramine | Tyrosine, Dopamine, 4-hydroxyphenylacetaldehyde | Tyrosine, Dopamine, etc. nih.govuchile.cloup.comresearchgate.net |

| Monomer Precursors | (R)-Armepavine | (S)-N-methylcoclaurine, (S)-reticuline, (R)- and (S)-coclaurine | (S)-N-methylcoclaurine (Berbamunine, Guattegaumerine) pnas.orgnih.govnih.gov; (S)-reticuline (Magnoflorine, related alkaloids) d-nb.inforesearchgate.net |

| Dimerization Mechanism | Oxidative coupling of two (R)-armepavine units (likely CYP-mediated) | Oxidative coupling (C-O, C-C, C-N bonds) of two benzylisoquinoline monomers, catalyzed by CYPs | C-O phenol coupling (Berbamunine synthase) pnas.org; C2′-C4a phenol coupling ((S)-reticuline to sinoacutine) d-nb.info; C3′-4′ coupling of NMC nih.govmdpi.com |

| Stereochemistry | Derived from (R)-armepavine | Varies; often involves (S)-configured monomers like (S)-N-methylcoclaurine or (S)-reticuline | (S)-norcoclaurine is common mdpi.commaxapress.combiorxiv.orgoup.com; some plants produce (R)-conformers mdpi.combiorxiv.org |

| Key Enzymes | Tyrosine decarboxylase, CYP450s | Tyrosine decarboxylase, Norcoclaurine synthase (NCS), Methyltransferases, CYP450s | NCS, O-methyltransferases (OMTs), N-methyltransferases (NMTs), CYP80 family (e.g., CYP80A1, CYP80G10) mdpi.comd-nb.infomaxapress.comresearchgate.net |

| Plant Sources | Menispermum dauricum | Berberidaceae, Ranunculaceae, Lauraceae, Menispermaceae, Nelumbonaceae families | Berberis, Stephania, Nelumbo species nih.govuchile.clmdpi.comresearchgate.netresearchgate.net |

Chemical Synthesis and Derivatization Strategies for Dauricine and Its Analogues

Methodologies for De Novo Chemical Synthesis of Dauricine (B190908)

The total synthesis of dauricine has been a significant endeavor in organic chemistry. Early successful total syntheses were reported by Kametani and Fukumoto in 1964 and 1965, employing methods such as the Arndt-Eistert reaction and the Bischler-Napieralski reaction drugfuture.comrsc.orgdntb.gov.uawikipedia.orgebi.ac.uk. More recent advancements have explored electrochemical methods, such as those described by Bobbitt and Hallcher, which involve anodic oxidation and subsequent reactions to yield dauricine escholarship.orgescholarship.org. These de novo syntheses provide access to the complex bisbenzylisoquinoline scaffold, enabling further structural exploration. Computational tools have also been employed to design synthetic routes for complex natural products like dauricine, demonstrating efficacy comparable to human chemists researchgate.netrsc.orgacs.org.

Semi-synthetic Approaches and Structural Modifications of Dauricine

Semi-synthetic approaches involve modifying the naturally occurring dauricine molecule to create derivatives with altered properties or enhanced bioactivity. While specific details on the semi-synthesis of "Dauricine, O-benzyl-" are not extensively detailed in the provided search results, O-benzylation is a common derivatization strategy for phenolic hydroxyl groups in alkaloids. Dauricine itself possesses a hydroxyl group on its central aromatic ring vulcanchem.comnih.gov, making it a potential target for O-alkylation reactions, including benzylation. Such modifications are part of broader efforts to create libraries of dauricine analogues for drug discovery nih.govresearchgate.net.

Design and Synthesis of Novel Dauricine Analogues for Modulated Bioactivity

The design and synthesis of novel dauricine analogues aim to modulate its bioactivity, often with a focus on enhancing anti-cancer or neuroprotective effects. For instance, eleven dauricine derivatives, including carbamates, carbonyl esters, and sulfonyl esters, were synthesized and evaluated for their anti-cancer properties. Some of these derivatives exhibited potent cytotoxic effects, surpassing that of dauricine itself, and were found to induce autophagy-dependent cell death in cancer cells nih.gov. Research into bisbenzylisoquinoline alkaloids, including dauricine analogues, is driven by their diverse pharmacological activities and the potential to develop new therapeutic agents mdpi.comrsc.orgresearchgate.net.

Regioselective Functionalization and Derivatization Techniques

Regioselective functionalization is key to precisely modifying specific sites on the dauricine molecule. While direct examples of regioselective O-benzylation of dauricine are not explicitly detailed, general techniques for selective O-alkylation are relevant. For example, research on carbohydrate chemistry has explored site- and stereoselective O-alkylation using Rh(II)-catalyzed carbenoid insertion, which offers a predictable method for differentiating hydroxyl groups nih.gov. In the context of bisbenzylisoquinoline alkaloids, strategies for forming diaryl ether bonds and selective functionalization of aromatic rings are critical for constructing the core structure and its derivatives escholarship.orgescholarship.org. The synthesis of O-benzyldauricine, with CAS number 2748-99-4, indicates the existence of this specific derivative, suggesting that O-benzylation of dauricine is a feasible chemical transformation lookchem.comcymitquimica.com.

Preclinical Biological Activities and Mechanistic Investigations of Dauricine

Dauricine (B190908), a bisbenzylisoquinoline alkaloid extracted from the roots of Menispermum dauricum, has demonstrated significant anti-cancer properties in a variety of preclinical models. mdpi.comnih.gov Its therapeutic potential stems from its ability to modulate multiple cellular processes and signaling pathways critical for tumor growth and survival. researchgate.net

Inhibition of Cancer Cell Proliferation and Viability

Dauricine has been shown to effectively inhibit the proliferation and reduce the viability of a wide range of cancer cells. This inhibitory effect is a cornerstone of its antineoplastic activity, observed across different cancer types in a dose-dependent manner.

For instance, in renal cell carcinoma (RCC), dauricine significantly inhibits the viability of four distinct cell lines: 786-O, Caki-1, A-498, and ACHN. nih.gov Similarly, studies on lung adenocarcinoma (LUAD) cell lines (A549, H1299, and A427) revealed that dauricine treatment markedly reduces cell viability and proliferation, leading to smaller colony sizes. mdpi.com The compound's efficacy extends to pancreatic cancer, where it inhibits the proliferation of SW1900 and BxPC-3 cells. spandidos-publications.combvsalud.org Furthermore, dauricine has demonstrated inhibitory effects against melanoma, colon cancer, and urinary tract tumor cells. nih.govspandidos-publications.comresearchgate.net

The anti-proliferative action is often linked to the generation of reactive oxygen species (ROS). In lung adenocarcinoma cells, dauricine treatment leads to a significant increase in intracellular ROS levels. mdpi.com While regulated ROS production is necessary for normal cell functions, excessive levels can induce oxidative damage and trigger cell death, which appears to be a key mechanism for dauricine's cytotoxicity in cancer cells. mdpi.com

| Cancer Type | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Renal Cell Carcinoma (RCC) | 786-O, Caki-1, A-498, ACHN | Effectively inhibits cell viability. | nih.gov |

| Lung Adenocarcinoma (LUAD) | A549, H1299, A427 | Significantly reduced cell viability and proliferation. | mdpi.com |

| Pancreatic Cancer | SW1900, BxPC-3 | Significantly inhibited cell proliferation. | spandidos-publications.combvsalud.org |

| Melanoma | A375, A2058 | Significantly inhibited viability and proliferation. | nih.govresearchgate.net |

| Colon Cancer | Not specified | Suppressed cell proliferation. | spandidos-publications.com |

| Urinary Tract Tumors | EJ (Bladder), PC-3M (Prostate) | Significantly inhibited cell proliferation. | nih.govspandidos-publications.com |

Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting proliferation, dauricine actively induces programmed cell death (apoptosis) and halts the cell division cycle in cancer cells. researchgate.netspandidos-publications.com These dual actions are critical to its anti-cancer efficacy.

Flow cytometry analyses have consistently shown that dauricine treatment leads to a significant increase in the apoptotic cell population in various cancers, including pancreatic, renal, and lung cancers. mdpi.comspandidos-publications.combvsalud.org This induction of apoptosis is tightly linked to the disruption of the cell cycle.

Dauricine primarily triggers apoptosis through the intrinsic, or mitochondrial, pathway. researchgate.netnih.gov This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. nih.govfrontiersin.org Dauricine disrupts the balance between these proteins, favoring apoptosis.

Studies have shown that dauricine treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax. mdpi.combvsalud.org This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. youtube.comcellsignal.com

The release of cytochrome c initiates a cascade of cysteine-aspartic proteases, known as caspases. youtube.comnih.gov Dauricine has been observed to activate key initiator and effector caspases. Specifically, its treatment leads to the activation of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (a key executioner caspase), but not caspase-8 (an initiator of the extrinsic pathway). nih.govspandidos-publications.com The cleavage and activation of caspase-3 are definitive steps that lead to the breakdown of cellular components and the morphological changes characteristic of apoptosis. mdpi.comnih.gov

| Cancer Type | Key Protein/Pathway Modulated | Effect | Reference |

|---|---|---|---|

| Lung Adenocarcinoma | Bcl-2 | Decreased expression | mdpi.com |

| Lung Adenocarcinoma | Bax | Elevated expression | mdpi.com |

| Lung Adenocarcinoma | Cleaved Caspase-3 | Elevated expression | mdpi.com |

| Renal Cell Carcinoma | Caspase-9 | Activation detected | nih.govspandidos-publications.com |

| Renal Cell Carcinoma | Caspase-3 | Activation detected | nih.govspandidos-publications.com |

| Pancreatic Cancer | Bcl-2 | Down-regulated expression | bvsalud.org |

Dauricine consistently induces cell cycle arrest, primarily at the G0/G1 checkpoint, in multiple cancer cell lines. mdpi.comnih.gov This arrest prevents cancer cells from entering the S phase (DNA synthesis), effectively halting their replication. This effect has been documented in renal cell carcinoma, lung adenocarcinoma, and pancreatic cancer cells. mdpi.comnih.govspandidos-publications.com

The mechanism underlying this G0/G1 arrest involves the modulation of key cell cycle regulatory proteins. Dauricine treatment has been associated with the downregulation of proteins that drive G1 progression, such as Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and CDK4. researchgate.net Concurrently, it can upregulate the expression of p21, a cyclin-dependent kinase inhibitor that acts as a brake on the cell cycle. researchgate.netmedsci.org

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. nih.govmdpi.com Dauricine has been shown to possess anti-angiogenic properties, further contributing to its anti-cancer profile. mdpi.comspandidos-publications.com

Research indicates that dauricine can suppress angiogenesis by inhibiting the expression of key pro-angiogenic factors. mdpi.comspandidos-publications.comnih.gov In human breast cancer cells, dauricine was found to suppress the expression of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis. nih.govspandidos-publications.com This effect was linked to its ability to inhibit the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that controls the expression of VEGF and other genes involved in angiogenesis, particularly under the hypoxic conditions common in tumors. mdpi.comnih.gov In glioma cells, dauricine has also been shown to downregulate the VEGFA pathway. nih.gov

Molecular Mechanisms of Antineoplastic Action

The anti-cancer effects of dauricine are the result of its interaction with several critical intracellular signaling pathways that regulate cell survival, proliferation, and death.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a major driver of cell survival and proliferation and is often hyperactivated in cancer. Dauricine has been shown to inhibit this pathway in renal cell carcinoma and pancreatic cancer cells. nih.govnih.govbvsalud.org By suppressing the phosphorylation and activation of Akt, dauricine can counteract the pro-survival signals and promote apoptosis. bvsalud.org

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a role in inflammation, immunity, and cancer cell survival. Dauricine has been found to inhibit the growth of colon cancer by suppressing NF-κB and its regulated genes. nih.govspandidos-publications.com

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in cell proliferation and survival. In melanoma cells, dauricine was shown to inhibit the phosphorylation-mediated activation of both STAT3 and its upstream kinase, Src. nih.govresearchgate.net This inhibition was a key mechanism for its anti-proliferative and cytotoxic effects in this cancer type. researchgate.net

Hedgehog (Hh) Pathway: In pancreatic cancer, which is often characterized by abnormal activation of the Hedgehog (Hh) signaling pathway, dauricine was found to suppress tumor growth by downregulating key components of this pathway, including Shh, Ptch1, Smo, and Gli1. spandidos-publications.com

p53 and Nrf2 Regulation: Dauricine can also influence master regulators of cellular stress and redox balance. In glioma cells, it upregulates the tumor suppressor p53. nih.gov In lung adenocarcinoma, it downregulates the master redox regulator Nrf2, which contributes to the observed increase in cytotoxic ROS levels. mdpi.com

Hedgehog (Hh) Signaling Pathway Modulation

Dauricine has been shown to suppress the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular processes that can contribute to cancer when dysregulated. nih.govnih.gov In preclinical models of pancreatic cancer, dauricine's inhibitory effects are associated with the downregulation of key components of the Hh pathway. nih.govnih.gov

Research has demonstrated that dauricine treatment leads to decreased gene and protein expression levels of Sonic hedgehog (Shh), Patched1 (Ptch1), Smoothened (Smo), and the glioma-associated oncogene family zinc finger 1 (Gli1). nih.govspandidos-publications.com The Hh pathway is initiated by the binding of Hh ligands to the transmembrane protein PTCH1, which then relieves its inhibition of SMO. mdpi.com Activated SMO subsequently signals for the release of Gli transcription factors, which translocate to the nucleus and activate target genes involved in cell proliferation and migration. mdpi.com By suppressing the expression of Shh, Ptch1, Smo, and Gli1, dauricine effectively interferes with this signaling cascade. nih.govspandidos-publications.com This modulation of the Hh pathway by dauricine has been observed to induce apoptosis and cell cycle arrest in pancreatic cancer cells. nih.govnih.gov

Table 1: Effect of Dauricine on Hedgehog Signaling Pathway Components in Pancreatic Cancer Models

| Model System | Key Findings | Reference |

| Pancreatic Cancer BxPC-3 Xenograft Animal Model | Dauricine treatment decreased the gene and protein expression levels of Shh, Ptch1, Smo, and Gli1. | nih.gov |

| BxPC-3 Pancreatic Cancer Xenografts | Dauricine induced apoptosis and cell cycle arrest, which was associated with the suppression of the Hh signaling pathway. | nih.gov |

p53 Pathway Upregulation

The tumor suppressor p53 plays a crucial role in preventing cancer formation by controlling cell cycle and inducing apoptosis. nih.govresearchgate.net Dauricine has been found to upregulate the p53 pathway in glioma cells. nih.gov This upregulation is a key mechanism behind its observed anticancer effects in these models. nih.gov

Studies have shown that dauricine treatment leads to a dose-dependent increase in p53 expression in U87 glioma cells. nih.gov The activation of p53, in turn, influences the expression of downstream pro-apoptotic and anti-apoptotic proteins. Specifically, dauricine treatment has been associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic proteins promotes programmed cell death in cancer cells. The activation of the p53 pathway by dauricine highlights its potential as a therapeutic agent that can leverage this critical tumor suppressor mechanism. nih.gov

Table 2: Impact of Dauricine on the p53 Pathway in Glioma Cells

| Cell Line | Key Findings | Reference |

| U87 Glioma Cells | Dauricine upregulated p53 expression in a dose-dependent manner, leading to increased levels of the pro-apoptotic protein Bax and decreased levels of the anti-apoptotic protein Bcl-2. | nih.gov |

| C6 and U87 Glioma Cells | Dauricine was shown to inhibit glioma growth by upregulating the p53 pathway, contributing to its anticancer effects. | nih.gov |

VEGFA Pathway Downregulation and Angiogenesis Inhibition

Vascular Endothelial Growth Factor A (VEGFA) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com Dauricine has been shown to downregulate the VEGFA pathway, thereby inhibiting angiogenesis in various cancer models. nih.govresearchgate.netnih.gov

In glioma cells, dauricine treatment has been observed to decrease VEGFA expression. nih.gov This reduction in VEGFA levels is associated with the inhibition of the PI3K/Akt signaling pathway, a downstream effector of VEGFA. nih.gov Furthermore, in human breast cancer cells, dauricine has been found to inhibit the expression of both VEGFA and Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular adaptation to low oxygen and a driver of angiogenesis. researchgate.netnih.gov The inhibitory effect of dauricine on the VEGFA pathway extends to its functional consequences, as it has been shown to abrogate the formation of capillary tube-like structures in vitro, a key step in angiogenesis. researchgate.net

Table 3: Dauricine's Effect on the VEGFA Pathway and Angiogenesis

| Cancer Model | Key Findings | Reference |

| Glioma Cells (C6) | Dauricine reduced VEGFA expression, leading to the inhibition of the PI3K/Akt signaling pathway and promoting apoptosis. | nih.gov |

| Human Breast Cancer Cells (MCF-7) | Dauricine suppressed VEGFA expression at both the protein and mRNA levels. It also inhibited IGF-I-induced HIF-1α protein accumulation. | researchgate.netnih.gov |

PI3K/Akt Signaling Pathway Interference

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell survival, proliferation, and growth. researchgate.net Aberrant activation of this pathway is common in many cancers. researchgate.net Dauricine has been demonstrated to interfere with the PI3K/Akt signaling pathway in several cancer models, including renal cell carcinoma and prostate cancer. nih.govnih.govphysiciansweekly.com

In renal cell carcinoma cells, dauricine has been shown to inhibit the PI3K/Akt signaling pathway, leading to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. nih.gov Similarly, in the context of prostate cancer, dauricine has been found to suppress the M2 polarization of macrophages, a process that contributes to tumor progression, by inhibiting the activity of the PI3K/Akt signaling pathway. nih.govphysiciansweekly.com This interference with PI3K/Akt signaling ultimately leads to the inhibition of proliferation, migration, and invasion of prostate cancer cells. nih.govphysiciansweekly.com

Table 4: Dauricine's Interference with the PI3K/Akt Signaling Pathway

| Cancer Model | Key Findings | Reference |

| Renal Cell Carcinoma Cells (786-O, Caki-1, A-498, ACHN) | Dauricine inhibited the PI3K/Akt signaling pathway, leading to apoptosis and cell cycle arrest. | nih.gov |

| Prostate Cancer (in vitro and in vivo models) | Dauricine suppressed M2 polarization of macrophages by inhibiting the PI3K/AKT signaling pathway, which in turn inhibited prostate cancer cell progression. | nih.govphysiciansweekly.com |

NF-κB Pathway Suppression

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival. Its dysregulation is implicated in the pathogenesis of various inflammatory diseases and cancers. Dauricine has been shown to suppress the NF-κB pathway in different cellular contexts, including colon cancer cells and vascular endothelial cells. nih.govnih.govfrontiersin.org

In colon cancer cells, dauricine has been demonstrated to inhibit the activation of NF-κB in a dose- and time-dependent manner. nih.gov This inhibition occurs through the prevention of the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, and the subsequent phosphorylation and translocation of the p65 subunit of NF-κB. nih.gov The suppression of the NF-κB pathway by dauricine leads to the downregulation of various NF-κB-regulated genes involved in cell proliferation, anti-apoptosis, invasion, and angiogenesis. nih.gov Furthermore, in vascular endothelial cells, dauricine has been found to alleviate inflammation by suppressing the NF-κB pathway, as evidenced by the decreased expression of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin. nih.govfrontiersin.orgfrontiersin.org

Table 5: Suppression of the NF-κB Pathway by Dauricine

| Cell/Model System | Key Findings | Reference |

| Colon Cancer Cells | Dauricine inhibited NF-κB activation by preventing IκBα degradation and p65 phosphorylation, leading to the downregulation of NF-κB target genes. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Dauricine inhibited the activation of the NF-κB pathway, reducing the expression of downstream inflammatory genes. | nih.gov |

| Mouse Model of Acute Lung Injury | Dauricine pretreatment decreased the activation of the NF-κB pathway and the expression of its downstream genes in lung tissues. | frontiersin.orgfrontiersin.org |

Overcoming Drug Resistance in Cancer Models

A significant challenge in cancer therapy is the development of drug resistance. cancer.gov Recent studies have indicated that dauricine may have the potential to overcome drug resistance in certain cancer models. nih.govnih.gov

In non-small cell lung cancer (NSCLC) models resistant to the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib, dauricine has shown promise. nih.govnih.gov When combined with osimertinib, dauricine has been found to induce ferroptosis, a form of iron-dependent programmed cell death, in resistant lung cancer cells. nih.govnih.gov The mechanism behind this effect involves the stabilization of spermidine/spermine N1-acetyltransferase 1 (SAT1), a key enzyme in polyamine metabolism and oxidative stress regulation. nih.govnih.gov By stabilizing SAT1, dauricine enhances its activity, leading to increased ferroptosis and sensitizing the resistant cells to osimertinib. nih.govnih.gov This combination has been shown to effectively suppress tumor growth both in vitro and in vivo in osimertinib-resistant lung cancer models. nih.govnih.govresearchgate.net

Table 6: Dauricine in Overcoming Drug Resistance

| Cancer Model | Drug Resistance | Key Findings | Reference |

| Osimertinib-Resistant Non-Small Cell Lung Cancer (NSCLC) Cells and Organoids | Osimertinib | Dauricine, in combination with osimertinib, induces ferroptosis by stabilizing SAT1, thereby overcoming resistance. | nih.govnih.gov |

Neuroprotective Effects and Alzheimer's Disease Pathologies

Beyond its anticancer properties, dauricine has also been investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease (AD). nih.govnih.gov AD is characterized by the accumulation of β-amyloid (Aβ) plaques and hyperphosphorylated tau protein. nih.gov

Studies in mouse models of AD have shown that dauricine administration can significantly improve cognitive impairments. nih.govresearchgate.net This improvement is associated with a reduction in both Aβ plaques and hyperphosphorylated tau. nih.gov The proposed mechanisms for these neuroprotective effects include the enhancement of mitochondrial function and the modulation of key proteins involved in mitochondrial energy metabolism, synaptic function, and antioxidant defense. nih.gov In vitro studies have further revealed that dauricine can decrease the secretion of Aβ1-42, reduce copper-induced reactive oxygen species (ROS) levels, and restore mitochondrial membrane potential and superoxide (B77818) dismutase (SOD) activity in cells overexpressing a mutant form of human β-amyloid precursor protein. nih.gov These findings suggest that dauricine's antioxidative and anti-apoptotic properties contribute to its potential therapeutic value for Alzheimer's disease. nih.gov

Table 7: Neuroprotective Effects of Dauricine in Alzheimer's Disease Models

| Model System | Key Findings | Reference |

| 3xTg-AD Mouse Model of Alzheimer's Disease | Dauricine administration improved cognitive impairments, decreased Aβ plaques and hyperphosphorylated tau, and increased hippocampal ATP levels. | nih.govresearchgate.net |

| APPsw-expressing SH-SY5Y cells and Aβ1-42-transgenic Caenorhabditis elegans | Dauricine decreased Aβ1-42 secretion, reduced ROS levels, restored mitochondrial function, suppressed caspase-3 activation, and upregulated Bcl-2 expression. | nih.gov |

Attenuation of Ischemia/Reperfusion-Induced Neuronal Damage

Dauricine, a bisbenzylisoquinoline alkaloid, has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia/reperfusion (I/R) injury. nih.govresearchgate.netnih.gov Experimental studies show that dauricine can protect the brain from ischemic damage through multiple mechanisms. nih.govnih.gov One of the key neuroprotective actions of dauricine is the attenuation of the inflammatory processes that are typically induced by I/R. nih.gov Following ischemia/reperfusion, dauricine treatment has been shown to significantly reduce the enzyme activity of myeloperoxidase (MPO), the expression of Intercellular Adhesion Molecule-1 (ICAM-1), and the transcription of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) mRNA. nih.gov

Furthermore, dauricine exerts its protective effects by inhibiting neuronal apoptosis. In a rat model of transient focal cerebral ischemia, dauricine treatment improved neurological deficits and diminished DNA fragmentation in the penumbra, the area surrounding the ischemic core. nih.gov This anti-apoptotic effect is partly mediated through the modulation of the Bcl-2 family of proteins. nih.gov Dauricine was found to increase the expression of the anti-apoptotic protein Bcl-2 while reducing the expression of the pro-apoptotic protein Bax. nih.gov The compound also inhibits apoptosis in part via a mitochondrial pathway. nih.gov Additionally, dauricine helps to ameliorate the energy metabolism disturbance in the cortex and mitochondria caused by cerebral ischemia-reperfusion. researchgate.net

| Marker/Process | Effect of Dauricine | Associated Mechanism | Reference |

|---|---|---|---|

| Inflammation | Reduced | Decreased MPO, ICAM-1, IL-1β, TNF-α | nih.gov |

| Neuronal Apoptosis | Inhibited | Increased Bcl-2, Reduced Bax expression | nih.gov |

| Energy Metabolism | Ameliorated | Enhanced activities of cortex LDH and mitochondria ATPase | researchgate.net |

Amelioration of Alzheimer's Disease-like Pathological Features in Preclinical Models

Dauricine has been investigated for its therapeutic potential in Alzheimer's disease (AD), demonstrating the ability to address the multifaceted pathology of the disease in various preclinical models. nih.govnih.gov In the 3xTg-AD mouse model, administration of dauricine was found to significantly improve cognitive impairments. nih.gov Its neuroprotective effects are attributed to its capacity to target multiple molecular pathways involved in AD pathogenesis, including the reduction of hallmark pathological features such as amyloid-β plaques and hyperphosphorylated tau. nih.govnih.gov

A primary pathological hallmark of Alzheimer's disease is the extracellular accumulation of amyloid-β (Aβ) plaques. nih.gov Dauricine has been shown to effectively reduce this Aβ burden. nih.govresearchgate.net In vitro studies using N2a cells stably transfected with the Swedish mutant amyloid precursor protein (N2a/APP), an AD-like cell model, revealed that dauricine inhibits APP processing and decreases Aβ accumulation. nih.govresearchgate.net Specifically, ELISA and Western blot analyses indicated that dauricine treatment reduces the levels of Aβ1-42 and Aβ1-40 in both cell lysates and culture media. researchgate.net

The mechanism underlying this reduction involves the modulation of key enzymes in the amyloidogenic pathway. Dauricine treatment was observed to affect the levels of total APP (t-APP), phosphorylated APP (p-APP), soluble APPα (s-APPα), soluble APPβ (s-APPβ), β-site APP cleaving enzyme 1 (BACE1), and Presenilin-1 (PS1). researchgate.net In vivo, dauricine administration to 3xTg-AD mice also resulted in a significant decrease in Aβ plaques. nih.gov

Intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein are another defining feature of AD. nih.gov Dauricine has been found to ameliorate tau hyperphosphorylation in both N2a/APP cells and 3xTg-AD mice. nih.govnih.gov The mechanism for this effect involves the modulation of key kinases and phosphatases that regulate tau phosphorylation. nih.gov

Research indicates that dauricine's action is mediated through the protein phosphatase 2A (PP2A) and the p35/p25-cyclin-dependent kinase 5 (CDK5) pathways. nih.govresearchgate.net In N2a/APP cells, which exhibit enhanced levels of p35/25 and CDK5, dauricine treatment significantly decreased these levels. nih.gov It also reduced the phosphorylation of PP2A, which is a major tau phosphatase. nih.govfrontiersin.org These findings were validated in another cell line, HEK293/Tau cells, confirming that dauricine can ameliorate tau pathology by targeting the PP2A and p35/25 pathways. nih.gov

Mitochondrial dysfunction is a critical component of AD pathology. nih.gov Dauricine has been shown to enhance mitochondrial function and bioenergetics, contributing to its neuroprotective effects. nih.govnih.gov In 3xTg-AD mice, dauricine treatment led to an increase in the hippocampal ATP level. nih.gov

Proteomic analysis of brain tissue from these mice revealed that dauricine modifies the expression of several proteins involved in mitochondrial energy metabolism. nih.gov Key proteins upregulated or modulated by dauricine include Aconitase 2 (Aco2), NADH:ubiquinone oxidoreductase core subunit S1 (Ndufs1), Cytochrome c oxidase subunit 5A (Cox5a), and Succinate dehydrogenase [ubiquinone] iron-sulfur subunit (SDHB). nih.gov Pathway analysis further indicated that dauricine modulates crucial metabolic pathways, including the tricarboxylic acid cycle (TCA cycle), glycolysis, and gluconeogenesis. nih.gov In vitro studies also support these findings, showing that dauricine can restore mitochondrial membrane potential (MMP) in APPsw cells subjected to oxidative damage. nih.gov

Synaptic loss is a major correlate of cognitive decline in Alzheimer's disease. mdpi.com Dauricine treatment has been found to positively influence the expression of key synaptic proteins in preclinical AD models. nih.gov In 3xTg-AD mice, proteomic and western blot analyses demonstrated that dauricine administration modified the expression of synapse-related proteins. nih.gov

Specifically, dauricine treatment was shown to affect proteins involved in the synaptic vesicle cycle. nih.gov It reversed the altered expression levels of Synapsin 1 (Syn1), Synapsin 2 (Syn2), Synaptosomal-associated protein 25 (Snap25), and Dynamin-1 (Dnm1) in the brains of 3xTg-AD mice. nih.gov These proteins are crucial for neurotransmitter release and synaptic vesicle endocytosis, suggesting that dauricine may help preserve synaptic function in the context of AD pathology. nih.gov

Oxidative stress is a significant contributor to the pathogenesis of both ischemia-reperfusion injury and Alzheimer's disease. researchgate.netnih.gov Dauricine exhibits potent antioxidant properties, protecting neuronal cells from oxidative damage. nih.govnih.gov In cellular models of AD, dauricine treatment was shown to clear reactive oxygen species (ROS). nih.gov Specifically, it significantly reduced the level of ROS induced by copper (Cu2+) in SH-SY5Y cells overexpressing the Swedish mutant form of APP (APPsw cells). nih.gov

The antioxidant activity of dauricine is mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway. nih.gov This pathway is a major regulator of cellular defense against oxidative stress. frontiersin.orgnih.gov Dauricine treatment regulated the protein levels of Nrf2 and Keap1 in APPsw cells. nih.gov Furthermore, dauricine was found to restore the activity of the antioxidant enzyme superoxide dismutase (SOD) and enhance the activity of glutathione (B108866) peroxidase (GSH-Px), while decreasing levels of the lipid peroxidation product malondialdehyde (MDA). researchgate.netnih.gov

| Pathological Feature | Effect of Dauricine | Key Molecular Targets/Pathways | Reference |

|---|---|---|---|

| Aβ Accumulation | Reduced | Inhibition of APP processing; Modulation of BACE1, PS1 | nih.govnih.govresearchgate.net |

| Tau Hyperphosphorylation | Reduced | Modulation of PP2A, p35/25, CDK5 | nih.govnih.govresearchgate.net |

| Mitochondrial Dysfunction | Enhanced Function | Increased ATP; Modulation of Aco2, Ndufs1, Cox5a, SDHB; Regulation of TCA cycle, Glycolysis | nih.govnih.gov |

| Synaptic Protein Expression | Regulated | Modulation of Syn1, Syn2, Snap25, Dnm1 | nih.gov |

| Oxidative Stress | Mitigated | Activation of Nrf2/Keap1 pathway; ROS clearance; Increased SOD, GSH-Px | researchgate.netnih.govnih.gov |

Activation of Autophagy-Lysosomal Protein Clearance Pathways

Dauricine's role in the autophagy-lysosomal pathway, a critical cellular process for degrading and recycling cellular components, presents a complex picture with seemingly contradictory findings across different studies. Autophagy is a highly regulated process that maintains cellular homeostasis, and its dysregulation is implicated in various diseases.

Some studies have characterized dauricine as an autophagy inhibitor. In HeLa cells, for instance, dauricine was observed to induce a significant accumulation of autophagic vacuoles and impair the function of lysosomes, which are essential for the final degradation step in the autophagy process. This suggests that while dauricine may trigger the initial stages of autophagy, it hinders the completion of the pathway.

Conversely, other research indicates that dauricine and its derivatives can act as inducers of autophagy-dependent cell death, particularly in cancer cells. A study focused on newly synthesized dauricine derivatives found that several of these compounds, including specific carbamates, a carbonyl ester, and a sulfonyl ester, exhibited potent cytotoxic effects on cancer cells by inducing autophagy-dependent cell death in HeLa cancer cells. nih.gov This suggests that in certain contexts, the autophagic process initiated by these compounds proceeds to a point where it leads to cell demise, a desirable outcome in cancer therapy.

Further supporting a role for dauricine in promoting protein clearance, research in a Caenorhabditis elegans model of Alzheimer's disease suggests that the therapeutic effects of dauricine may be linked to the activation of the autophagy-lysosomal protein clearance pathway. nih.gov This activation is thought to contribute to the reduction of amyloid-beta (Aβ) aggregation, a key pathological feature of Alzheimer's disease. nih.gov

These divergent findings may be attributable to differences in experimental systems, cell types, and the specific derivatives of dauricine used. The concentration of the compound and the cellular context likely play a crucial role in determining whether dauricine acts as an inhibitor or a promoter of the complete autophagy-lysosomal pathway.

Restoration of Cellular Protein Homeostasis

Cellular protein homeostasis, or proteostasis, is the process of maintaining the proteins within a cell in a functional and non-aggregated state. A collapse of the proteostasis network is a hallmark of many neurodegenerative disorders, making its restoration a key therapeutic strategy. nih.gov

Dauricine has demonstrated the ability to help restore cellular protein homeostasis, particularly in the context of Alzheimer's disease. nih.gov The pathological aggregation of proteins like amyloid-beta (Aβ) is a central element of Alzheimer's disease. nih.gov Studies have shown that dauricine can reduce the accumulation and deposition of Aβ plaques. nih.gov In animal models of Alzheimer's disease, treatment with dauricine led to a reduction in the expression of amyloid precursor protein (APP) and beta-secretase 1 (BACE1), an enzyme involved in the production of Aβ. nih.gov By inhibiting the formation of these toxic protein aggregates, dauricine contributes to the restoration of a healthier proteome. nih.gov

The mechanism behind this effect is likely multifactorial, involving the activation of protein clearance pathways such as the autophagy-lysosomal system, as discussed previously. nih.gov By promoting the degradation of aggregation-prone proteins, dauricine helps to alleviate the proteotoxic stress that characterizes neurodegenerative conditions. nih.gov

Regulation of Intracellular Calcium (Ca2+) Homeostasis

The precise regulation of intracellular calcium (Ca2+) concentrations is fundamental to a vast array of cellular processes. Dysregulation of Ca2+ homeostasis is a critical factor in the pathology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease. nih.gov Dauricine has been shown to exert a regulatory influence on intracellular Ca2+ levels, which contributes to its therapeutic potential. nih.govnih.gov The compound's ability to modulate Ca2+ signaling pathways is a key aspect of its mechanism of action in various contexts. nih.gov

The endoplasmic reticulum (ER) is a major intracellular storage site for Ca2+, and the controlled release of Ca2+ from the ER is crucial for cellular signaling. In pathological conditions, excessive Ca2+ release from the ER can lead to cellular dysfunction and death. Research has indicated that dauricine can inhibit the release of Ca2+ from the endoplasmic reticulum. nih.gov This action helps to prevent the cytosolic Ca2+ overload that is often associated with cellular stress and neurodegenerative processes. nih.gov By stabilizing ER Ca2+ levels, dauricine contributes to the maintenance of intracellular calcium homeostasis.

In addition to regulating internal Ca2+ stores, dauricine also modulates the influx of calcium from the extracellular environment into the cell. nih.gov It has been shown to prevent the influx of extracellular Ca2+. nih.gov This effect is particularly relevant in the context of its neuroprotective and anti-inflammatory activities. For example, in chondrocytes, dauricine mediates Ca2+ influx to protect against inflammation-induced damage. nih.gov By controlling the entry of external Ca2+, dauricine can influence a variety of Ca2+-dependent signaling pathways that are involved in cellular responses to external stimuli.

Anti-arrhythmic Activity and Ion Channel Modulation

Dauricine has long been recognized for its anti-arrhythmic properties. nih.gov Cardiac arrhythmias, or irregular heartbeats, are often caused by disturbances in the electrical impulses that coordinate heart muscle contractions. These electrical signals are governed by the flow of ions through specific channels in the membranes of cardiac cells. nih.gov Dauricine exerts its anti-arrhythmic effects by modulating the activity of these transmembrane ion channels. nih.gov

Studies have shown that dauricine can suppress early afterdepolarizations (EADs), which are abnormal depolarizations during the repolarization phase of the cardiac action potential that can trigger arrhythmias. nih.gov This effect is linked to its ability to block L-type calcium currents. nih.gov Furthermore, in animal models, dauricine has been observed to increase the effective refractory period and the duration of the monophasic action potential, which are important electrophysiological parameters related to its anti-arrhythmic action.

Interaction with Transmembrane Ion Channels (e.g., K+, Na+, Ca2+ Channels, HERG Channels)

The anti-arrhythmic effects of dauricine are a direct consequence of its interaction with various transmembrane ion channels, including those responsible for conducting potassium (K+), sodium (Na+), and calcium (Ca2+) ions.

Potassium (K+) Channels, including hERG: Dauricine has been shown to inhibit several types of potassium currents in ventricular myocytes, including IKs, IKr, and IK1. nih.gov A particularly important target is the human ether-a-go-go-related gene (hERG) channel, which is critical for cardiac repolarization. nih.govnih.gov Inhibition of the hERG channel by dauricine is concentration-dependent and contributes to the prolongation of the action potential duration. nih.govnih.gov This interaction is voltage- and time-dependent, with dauricine blocking the channel in its open and inactivated states. nih.gov

Sodium (Na+) Channels: Dauricine also blocks cardiac sodium channels in a "fast-in-slow-out" manner. nih.gov This means it binds relatively quickly to the channel and dissociates slowly. The binding site for dauricine on the sodium channel is suggested to be related to the activation gate. nih.gov This interaction contributes to its anti-arrhythmic effects by altering the excitability of cardiac cells.

Calcium (Ca2+) Channels: As previously mentioned, dauricine is an inhibitor of L-type calcium channels. nih.gov This blockade reduces the influx of Ca2+ during the plateau phase of the cardiac action potential, which can help to suppress abnormalities like EADs that are often triggered by excessive Ca2+ entry. nih.gov

The following table summarizes the observed interactions of dauricine with various ion channels:

| Ion Channel | Effect of Dauricine | Mechanism/Observation | Reference |

|---|---|---|---|

| hERG (Potassium Channel) | Inhibition | Concentration-dependent block (IC50 of 3.5 μM), prolongs action potential duration. Blocks open and inactivated states. | nih.gov |

| Other Potassium Channels (IKs, IKr, IK1) | Inhibition | Inhibits these potassium currents in guinea pig ventricular myocytes. | nih.gov |

| Sodium (Na+) Channels | Blockade | Fast-in-slow-out (FISO) kinetics. Binds to an activation gate-related receptor site. | nih.gov |

| L-type Calcium (Ca2+) Channels | Inhibition/Blockade | Reduces peak amplitude of L-type calcium current, contributing to the suppression of early afterdepolarizations. | nih.gov |

Mechanisms of Action in Arrhythmia Suppression

Dauricine, a bisbenzylisoquinoline alkaloid, demonstrates notable anti-arrhythmic properties through several key mechanisms of action. Its effects are primarily centered on the modulation of cardiac ion channels, which leads to the prolongation of the action potential duration (APD) and the inhibition of conduction in ischemic zones.

One of the principal anti-arrhythmic mechanisms of dauricine is the prolongation of the APD. wikipedia.org This is a characteristic feature of Class III antiarrhythmic drugs, which work by delaying the repolarization phase of the cardiac action potential. uni.lu By extending the APD, dauricine increases the effective refractory period (ERP) of cardiac cells. nih.gov This makes the heart muscle less susceptible to premature and rapid activations that can lead to tachyarrhythmias. uni.lu Studies on guinea pig ventricular myocytes have shown that dauricine prolongs APD in a use-dependent manner, which is a desirable characteristic that may reduce the risk of pro-arrhythmic events like Torsades de pointes. nih.gov

The prolongation of APD by dauricine is achieved through its inhibitory effects on multiple cardiac ion channels. Research has shown that dauricine blocks transmembrane Na+, K+, and Ca2+ ion currents. wikipedia.org Specifically, it inhibits several types of potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, as well as the inward rectifier potassium current (IK1). nih.gov Furthermore, dauricine has been found to inhibit the human ether-a-go-go-related gene (HERG) channels, which are crucial for cardiac repolarization. wikipedia.org The compound also demonstrates an inhibitory effect on L-type calcium currents, which contributes to its ability to suppress early afterdepolarizations. nih.gov

In addition to its effects on ion channels, dauricine has been suggested to inhibit arrhythmias by affecting the conduction of electrical impulses in the ischemic zone of the heart. nih.gov By slowing conduction in these vulnerable areas, dauricine can help to prevent the re-entry circuits that are a common cause of tachyarrhythmias. uni.lu

Anti-inflammatory Properties

Dauricine exhibits significant anti-inflammatory effects, which are attributed to its ability to regulate inflammatory mediators, inhibit key signaling pathways, and modulate oxidative stress-related processes. These properties have been observed in various preclinical models. nih.gov

Regulation of Inflammatory Mediators and Cytokine Expression

Dauricine has been shown to effectively regulate the expression of several crucial molecules involved in the inflammatory response. In studies involving ischemia/reperfusion injury, treatment with dauricine led to a significant reduction in the transcription of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Furthermore, dauricine decreases the expression of adhesion molecules that are critical for the recruitment of immune cells to the site of inflammation. Research has demonstrated that dauricine can lower the expression of Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin in endothelial cells. nih.gov In lipopolysaccharide (LPS)-stimulated macrophages, dauricine also inhibited the expression of other inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov

Inhibition of NF-κB Signaling Pathway

A central mechanism underlying the anti-inflammatory effects of dauricine is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. nih.gov Studies have shown that dauricine can suppress the activation of the NF-κB pathway in various cell types, including human umbilical vein endothelial cells (HUVECs) and colon cancer cells. nih.govnih.gov By inhibiting this pathway, dauricine effectively downregulates the production of a wide array of inflammatory mediators, thereby alleviating the inflammatory response. nih.gov The suppressive potency of dauricine on NF-κB has been compared with other bisbenzylisoquinoline alkaloids in different cell lines. epa.govresearchgate.net

Modulation of ROS/PP2A/NF-κB Axis in Inflammation

Dauricine's anti-inflammatory actions are also linked to its ability to modulate the interplay between reactive oxygen species (ROS), Protein Phosphatase 2A (PP2A), and the NF-κB pathway. nih.gov Oxidative stress, characterized by an overproduction of ROS, can lead to the inactivation of PP2A, a phosphatase that normally helps to suppress the NF-κB pathway. nih.gov In a model of LPS-induced bone loss, dauricine was found to ameliorate the condition by reducing the production of ROS. nih.gov This, in turn, likely prevents the inactivation of PP2A, thereby maintaining its inhibitory effect on NF-κB activation. This modulation of the ROS/PP2A/NF-κB axis represents another important facet of dauricine's anti-inflammatory mechanism. nih.gov

Antidiabetic Potential

Emerging evidence suggests that dauricine possesses antidiabetic properties. nih.gov Preclinical studies have begun to explore its potential in managing high blood glucose levels. One of the identified mechanisms for its antidiabetic effect is its ability to interfere with the action of glucagon (B607659). nih.gov

Specifically, it has been found that dauricine can inhibit the increase in blood glucose by disrupting the binding of glucagon to its receptor, the glucagon receptor (GCGR). nih.gov Glucagon plays a crucial role in glucose homeostasis by promoting the liver to produce and release glucose into the bloodstream. By antagonizing the glucagon receptor, dauricine can potentially lower blood glucose levels, which is a key therapeutic goal in the management of diabetes. Further research is needed to fully elucidate the antidiabetic potential and mechanisms of dauricine.

Antimicrobial Activities

While specific studies on the antimicrobial properties of O-benzyl-dauricine are not extensively documented, research into O-benzyl derivatives of other natural compounds has revealed significant antimicrobial activity. researchgate.netnih.govmdpi.com These findings suggest that the O-benzyl moiety can contribute to the antimicrobial effects of a molecule.

In studies on O-benzyl derivatives of other compounds, these molecules have demonstrated inhibitory activity against a range of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. researchgate.netnih.govmdpi.com For instance, certain di-O-benzyl derivatives have shown potent bactericidal effects against Bacillus subtilis and Staphylococcus aureus at low concentrations. researchgate.net Additionally, some O-benzyl derivatives containing N-benzyl and imidazole (B134444) substitutions have exhibited significant activity against Gram-positive bacteria and moderate effects against the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.com The mechanism of action for some of these derivatives is thought to involve the disruption of the bacterial cell membrane. mdpi.com

Given that benzylation is a step in the synthesis of dauricine, and that O-benzyl groups can confer antimicrobial properties, it is plausible that O-benzyl derivatives of dauricine could also exhibit such activities. nih.gov However, dedicated preclinical investigations are required to confirm and characterize the specific antimicrobial spectrum and efficacy of O-benzyl-dauricine.

Table of Research Findings on Dauricine's Preclinical Activities

| Biological Activity | Key Mechanism/Finding | Model System | Reference |

|---|---|---|---|

| Arrhythmia Suppression | Prolongs Action Potential Duration (APD) by inhibiting IKr, IKs, and IK1 potassium currents. | Guinea Pig Ventricular Myocytes | nih.gov |

| Arrhythmia Suppression | Inhibits human ether-a-go-go-related gene (HERG) channels. | HEK293 cells expressing HERG | wikipedia.org |

| Arrhythmia Suppression | Inhibits conduction in the ischemic zone. | Not specified in source | nih.gov |

| Anti-inflammatory | Reduces expression of IL-1β, TNF-α, and ICAM-1. | Ischemia/Reperfusion Rat Model | nih.gov |

| Anti-inflammatory | Inhibits the NF-κB signaling pathway. | Human Umbilical Vein Endothelial Cells (HUVECs) | nih.gov |

| Anti-inflammatory | Modulates the ROS/PP2A/NF-κB axis. | LPS-induced bone loss mouse model | nih.gov |

| Antidiabetic | Inhibits binding of glucagon to its receptor (GCGR). | Not specified in source | nih.gov |

Antibacterial Efficacy Studies (e.g., against S. pneumoniae, E. coli, S. aureus, B. subtilis)

Extensive searches for direct antibacterial efficacy data, such as Minimum Inhibitory Concentration (MIC) values for dauricine against common pathogenic bacteria, have not yielded specific results. The available research on dauricine has primarily focused on its other pharmacological activities.

However, some in vivo studies suggest a potential role for dauricine in mitigating the effects of bacterial infections. For instance, in a study involving mice infected with Streptococcus pneumoniae (D39), administration of dauricine was found to significantly reverse lung histological alterations. nih.gov This finding points towards an anti-inflammatory effect in the context of a pneumococcal infection, rather than direct bactericidal or bacteriostatic action. nih.gov There is currently a lack of detailed research findings or data tables in the public domain that specifically quantify the direct antibacterial efficacy of dauricine or its O-benzyl derivative against key bacterial strains like S. pneumoniae, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.

Antifungal Research (related THIQ analogues)

Dauricine is a bisbenzylisoquinoline alkaloid, a class of compounds that contains the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold. Research into synthetic THIQ analogues has revealed promising antifungal properties, suggesting a potential area for the development of new antifungal agents. nih.govnih.gov

Novel N-substituted THIQ analogues have been synthesized and evaluated for their activity against various fungal species. Some of these compounds demonstrated a zone of inhibition against Candida glabrata that was comparable to the standard antifungal drug, clotrimazole. nih.gov Further studies determined the Minimum Inhibitory Concentration (MIC) values for these analogues against different fungi, highlighting their potency. nih.gov

Additionally, researchers have explored the antifungal potential of pyrrolo-THIQ fused systems. One compound from this series and its stereoisomer showed activity against the pathogenic fungus Candida albicans that was equipotent to the established antifungal agent, nystatin (B1677061). nih.gov Another study evaluated bis(THIQ) derivatives and found that one of them exhibited greater antifungal activity against C. albicans than nystatin, as measured by the zone of inhibition. nih.gov

Interactive Table: Antifungal Activity of Selected THIQ Analogues

| THIQ Analogue Type | Fungal Species | Key Finding | Reference |

|---|---|---|---|

| N-substituted THIQ analogue | Saccharomyces cerevisiae | Exhibited potent activity with a MIC value of 1 μg/ml. | nih.gov |

| N-substituted THIQ analogue | Yarrowia lipolytica | Was more potent with a MIC value of 2.5 μg/ml. | nih.gov |

| Pyrrolo-THIQ fused system analogue | Candida albicans | Showed equipotent activity to nystatin. | nih.gov |

| Bis(THIQ) derivative | Candida albicans | Exhibited a larger zone of inhibition (20 mm) compared to nystatin (15 mm). | nih.gov |

Antiviral Potential (e.g., SARS-CoV-2 Targeting through Computational Studies)

Computational and biological studies have identified dauricine as a potential antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. nih.govnih.govnih.govwikipedia.org The primary mechanism of action appears to be the inhibition of viral entry into host cells. nih.govwikipedia.org

Research has demonstrated that dauricine effectively interferes with the infection process of various SARS-CoV-2 variants, including the original strain, Delta, and Omicron. nih.gov It achieves this by blocking the binding interface between the virus's spike protein Receptor-Binding Domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor. nih.govnih.gov This interaction is a critical step for the virus to gain access to host cells. nih.govwikipedia.org

Molecular modeling and computational studies have elucidated the specifics of this interaction. The polycyclic structure and methoxy (B1213986) groups of the dauricine molecule adhere to the surface of the spike protein's RBD through π-π and electrostatic interactions. nih.gov This binding physically obstructs the spike protein from engaging with the ACE2 receptor, thereby preventing viral entry. nih.govnih.gov Live-virus neutralization assays have confirmed this antiviral activity, providing specific inhibitory concentrations. nih.gov It is important to note that while dauricine inhibits the Spike-ACE2 interaction, studies have shown it does not suppress the activity of TMPRSS2, another protease involved in viral entry. nih.govwikipedia.org

Interactive Table: Antiviral Activity of Dauricine against SARS-CoV-2 Variants

| SARS-CoV-2 Variant | IC₅₀ (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| Original Strain | 18.2 - 33.3 | Blocks the binding interface between the spike protein's RBD and the ACE2 receptor. | nih.gov |

| Delta | 18.2 - 33.3 | Blocks the binding interface between the spike protein's RBD and the ACE2 receptor. | nih.gov |

| Omicron | 18.2 - 33.3 | Blocks the binding interface between the spike protein's RBD and the ACE2 receptor. | nih.gov |

Structure Activity Relationship Sar and Molecular Interaction Studies of Dauricine

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

The Dauricine (B190908) molecule possesses several key structural components that are essential for its biological activities. As a bisbenzylisoquinoline alkaloid, its fundamental framework consists of two benzylisoquinoline units linked together. nih.govebi.ac.uk This core structure provides the scaffold from which its various functional groups extend.

Key pharmacophoric features include:

The Bisbenzylisoquinoline Core: This rigid, complex scaffold is fundamental to its ability to interact with biological targets.

Methoxy (B1213986) Groups: The presence and position of methoxy groups on the isoquinoline (B145761) rings are significant for its activity. nih.gov

Phenolic Hydroxyl Group: A free phenolic hydroxyl group is a critical feature, often involved in forming hydrogen bonds with target proteins. nih.govnih.gov

Tertiary Amine Groups: The two tertiary amine groups within the isoquinoline moieties can be protonated at physiological pH, allowing for ionic interactions. nih.gov

These structural motifs collectively contribute to the molecule's ability to bind to specific biological targets and elicit a pharmacological response.

Computational Modeling and Molecular Docking Analysis

Computational methods, including molecular docking, have been instrumental in predicting and analyzing the interactions between Dauricine and various protein targets. These studies provide insights into the binding modes and the specific forces that govern these interactions.

Molecular docking studies have explored the interaction of Dauricine with several key proteins implicated in cancer and other diseases.

p53: Dauricine has been identified as a potential binder to the L1/S3 pocket of the tumor suppressor protein p53. nih.gov This interaction is thought to stabilize the protein, enhancing its tumor-suppressive functions. The binding involves a network of hydrogen bonds and hydrophobic interactions. nih.gov

VEGFA: Virtual screening has also suggested that Dauricine can bind to the L1/L3 region of Vascular Endothelial Growth Factor A (VEGFA). nih.gov This interaction could potentially interfere with the binding of VEGFA to its receptor, thereby inhibiting angiogenesis, a critical process in tumor growth. nih.gov

PI3K/Akt/mTOR Pathway: While direct binding studies with all components are not extensively detailed in the provided results, Dauricine has been shown to inhibit the PI3K/Akt signaling pathway. nih.gov This suggests potential interactions with key kinases in this pathway, such as PIK3CA, AKT1, and mTOR, leading to the downregulation of their activity.

Acetylcholinesterase: Although not a primary focus of the provided search results, the neuroprotective effects of Dauricine suggest that its interaction with targets in the nervous system, such as acetylcholinesterase, could be a relevant area of investigation. nih.gov

The binding of Dauricine to its protein targets is stabilized by a combination of intermolecular forces.

Hydrogen Bonds: The phenolic hydroxyl group and the oxygen atoms of the methoxy groups in Dauricine are key hydrogen bond donors and acceptors. For instance, in its interaction with p53, the benzyl (B1604629) hydroxyl oxygen atom of Dauricine forms a hydrogen bond with the side chain of Gln144, and the benzylhydroxyl hydrogen atom forms a hydrogen bond with the main chain carbonyl oxygen of Pro142. nih.gov

Hydrophobic Interactions: The aromatic rings of the benzylisoquinoline core contribute significantly to binding through hydrophobic and van der Waals interactions. The isoquinoline group of Dauricine, for example, has been noted to interact with the pyrrolidine (B122466) ring of Pro142 in p53 through hydrophobic interactions. nih.gov

The interplay of these forces determines the affinity and specificity of Dauricine for its various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Approaches

While the search results highlight SAR and molecular docking studies, specific Quantitative Structure-Activity Relationship (QSAR) models for Dauricine are not detailed. QSAR studies would involve the statistical analysis of a series of Dauricine analogs to derive mathematical equations that correlate specific structural descriptors (e.g., electronic, steric, and hydrophobic properties) with their observed biological activities. Such studies would be a valuable next step in systematically optimizing the structure of Dauricine to enhance its therapeutic properties.

Advanced Research Methodologies and Preclinical Experimental Models

In Vitro Cellular and Biochemical Assays

The preclinical evaluation of Dauricine (B190908) has extensively utilized a variety of in vitro assays to elucidate its mechanisms of action across different biological systems.

Cell Culture Models

Researchers have employed a diverse range of cell culture models to investigate the effects of Dauricine. In cancer research, a primary focus has been on lung adenocarcinoma cell lines. mdpi.com Studies have also utilized renal cell carcinoma and colon cancer cell lines to demonstrate Dauricine's anti-tumor properties. mdpi.comresearchgate.net Furthermore, its activity has been observed in urinary tract tumor cells, neuroblastoma cells (SH-SY5Y), and glioblastoma cells (T98-G). nih.govresearchgate.net In the context of inflammation and bone biology, Dauricine has been studied using RAW264.7 macrophage-like cells and whole bone marrow cells. nih.gov

High-Throughput Screening for Biological Activity

While specific details on large-scale high-throughput screening campaigns for Dauricine are not prominently featured in the reviewed literature, the broad range of activities identified suggests its potential as a candidate for such screening to discover new therapeutic applications. The diverse effects, from anti-cancer to anti-inflammatory, indicate a complex pharmacology that could be further explored using high-throughput methods. nih.govnih.gov

Techniques for Assessing Cellular Responses

A comprehensive suite of biochemical and cellular assays has been applied to understand how Dauricine affects cells.